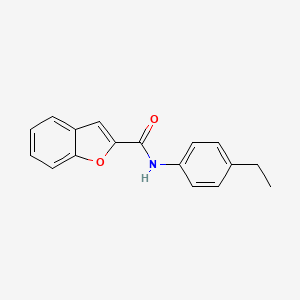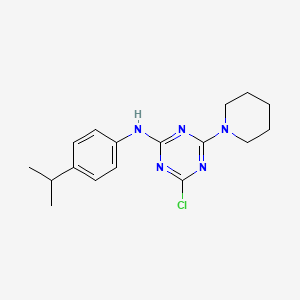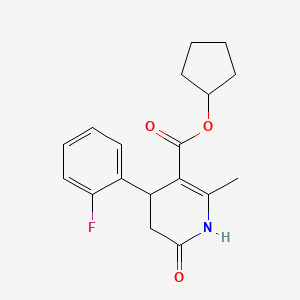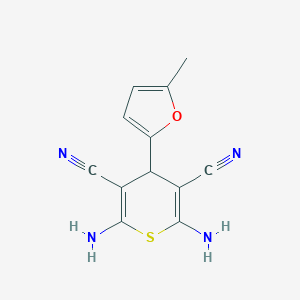
7-(2,5-二甲氧基苯基)-4-苯基-4,6,7,8-四氢-2,5(1H,3H)-喹啉二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2,5-Dimethoxyphenyl)-4-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is a chemical compound related to a family of quinoline derivatives. These compounds are of interest due to their structural complexity and potential for various applications in chemical research.
Synthesis Analysis
The synthesis of similar compounds, like 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, involves a multicomponent synthesis mediated by acetic acid (Patel et al., 2022). This process likely shares similarities with the synthesis of 7-(2,5-dimethoxyphenyl)-4-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione.
Molecular Structure Analysis
Molecular structure analysis, including single-crystal X-ray diffraction (XRD) and Density Functional Theory (DFT) studies, provides insights into the geometrical parameters, such as bond lengths and angles, of quinoline derivatives (Patel et al., 2022).
Chemical Reactions and Properties
Quinoline derivatives exhibit a variety of chemical reactions. For instance, base-catalyzed dimerization reactions have been observed in related compounds like 2-(4-methoxyphenylmethyl)-5-methoxy-1,4-benzoquinone (Jurd, Roitman, & Wong, 1979). These reactions can result in the formation of novel ring systems and influence the physical and chemical properties of the resulting compounds.
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are often determined through experimental methods like X-ray diffraction and spectroscopy. These properties are crucial for understanding the compound's behavior in different environments.
Chemical Properties Analysis
The chemical properties of quinoline derivatives include reactivity, stability, and potential interactions with other molecules. Studies involving Frontier Molecular Orbital (FMO) analysis and molecular electrostatic potential (MEP) analyses can provide insights into the compound's chemical reactivity and intermolecular interactions (Patel et al., 2022).
科学研究应用
化学合成与结构分析
研究探索了与7-(2,5-二甲氧基苯基)-4-苯基-4,6,7,8-四氢-2,5(1H,3H)-喹啉二酮相关的化合物的合成、化学结构和潜在应用。这些研究包括设计和合成诱导细胞凋亡和细胞周期停滞的新型抗癌剂,操纵含喹喔啉结构的电子材料中的最低未占分子轨道(LUMO)分布,以及通过密度泛函理论(DFT)和晶体结构分析对相关化合物的结构分析。
- 基于喹啉骨架的新型抗癌剂的设计和合成对各种肿瘤细胞系显示出有效的细胞毒性,表明喹啉衍生物在癌症治疗中的潜力(陈等人,2013)。
- 含喹喔啉的化合物已被设计和合成,用于电子材料中的应用,特别是作为有机发光二极管(OLED)中的电子传输层,展示了喹啉衍生物在电子器件制造中的适应性(尹等人,2016)。
- DFT和时变DFT(TD-DFT)计算提供了对4-(4-氯苯基)-2-氧代-1,2,5,6-四氢苯并[h]喹啉-3-腈染料的分子结构、光谱表征和电子性质的见解,突出了理论研究在理解喹啉衍生物的化学行为中的重要性(瓦赞等人,2016)。
生物活性和材料科学应用
研究还集中在喹啉衍生物的生物活性和它们在材料科学中的应用。这些包括合成具有潜在抗癌活性的化合物,开发具有特定电子性质的材料,以及研究喹啉基化合物的结构和电子特性以用于各种应用。
取代的4-苯基喹啉的分子构象和晶体堆积的合成和评估提供了对这些化合物的分子相互作用和稳定性的见解,这对于它们在材料科学和药理学中的潜在应用至关重要(萨尔维斯瓦里等人,2012)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
7-(2,5-dimethoxyphenyl)-4-phenyl-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c1-27-16-8-9-21(28-2)17(12-16)15-10-19-23(20(25)11-15)18(13-22(26)24-19)14-6-4-3-5-7-14/h3-9,12,15,18H,10-11,13H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUVYWIQEFFOFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CC3=C(C(CC(=O)N3)C4=CC=CC=C4)C(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2,5-dimethoxyphenyl)-4-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-methoxyphenyl)-5-methyl-4-[3-(2-thienyl)propanoyl]-2-piperazinone](/img/structure/B5507186.png)
![2-({[(2R)-2-amino-2-phenylacetyl]amino}methyl)-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide hydrochloride](/img/structure/B5507193.png)
![1-(4-ethyl-5-{1-[(4-methylpiperazin-1-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5507195.png)



![4-[(4-bromobenzyl)oxy]-3-chloro-5-ethoxybenzaldehyde oxime](/img/structure/B5507241.png)
![N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5507252.png)
![3,5-dimethyl-4-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)isoxazole](/img/structure/B5507259.png)
![1-(4-fluorophenyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)methanesulfonamide](/img/structure/B5507263.png)

![2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5507274.png)

![4-[2-furyl(oxo)acetyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5507282.png)